molecular formula C23H18ClFN4OS B12383956 Tyrosinase-IN-13

Tyrosinase-IN-13

Cat. No.: B12383956
M. Wt: 452.9 g/mol
InChI Key: ZMQCFEJQRFVMGK-UHFFFAOYSA-N
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Description

Tyrosinase-IN-13 is a compound known for its inhibitory effects on the enzyme tyrosinase. Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the pigment responsible for the color of skin, hair, and eyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrosinase-IN-13 involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Tyrosinase-IN-13 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as halogens and alkylating agents

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with different levels of inhibitory activity and stability.

Scientific Research Applications

Tyrosinase-IN-13 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tyrosinase-IN-13 involves its interaction with the active site of the tyrosinase enzyme. The compound binds to the copper ions in the active site, inhibiting the enzyme’s ability to catalyze the oxidation of tyrosine to melanin. This inhibition is achieved through several pathways:

Comparison with Similar Compounds

Tyrosinase-IN-13 is unique in its structure and mechanism of action compared to other tyrosinase inhibitors. Similar compounds include:

This compound stands out due to its high efficacy and stability, making it a promising candidate for various applications in medicine, cosmetics, and agriculture.

Properties

Molecular Formula

C23H18ClFN4OS

Molecular Weight

452.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[5-[1-(3-fluoro-4-phenylphenyl)ethyl]-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C23H18ClFN4OS/c1-14(16-10-11-19(20(25)12-16)15-6-3-2-4-7-15)21-28-29-23(31-21)27-22(30)26-18-9-5-8-17(24)13-18/h2-14H,1H3,(H2,26,27,29,30)

InChI Key

ZMQCFEJQRFVMGK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NN=C(S3)NC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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